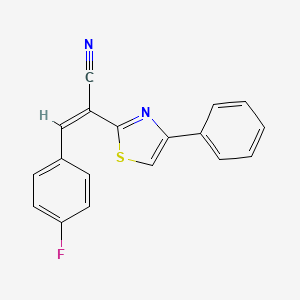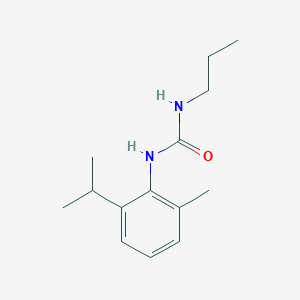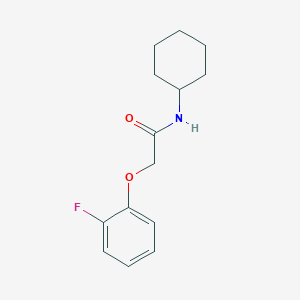![molecular formula C19H11ClFNO4 B5323138 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5323138.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one, also known as CNFP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the chalcone family of compounds, which are known to have a variety of biological activities. CNFP has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to induce the expression of various tumor suppressor genes, such as p53 and PTEN.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been found to possess anti-inflammatory properties, which may help to reduce inflammation in various disease states. Additionally, this compound has been found to have neuroprotective effects, which may help to protect neurons from damage in conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. One area of interest is its potential applications in cancer therapy, either alone or in combination with other drugs. Additionally, further investigation is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, research is needed to develop more efficient and scalable synthesis methods for this compound, which may help to make it more widely available for research purposes.
Synthesemethoden
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. One common synthesis method involves the reaction of 4-chloro-3-nitrobenzaldehyde and 4-fluorobenzaldehyde with 2-furylketone in the presence of a base catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO4/c20-16-8-3-13(11-17(16)22(24)25)19-10-7-15(26-19)6-9-18(23)12-1-4-14(21)5-2-12/h1-11H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEELGZKOERHAGY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)

![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5323108.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5323119.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)
